Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate
Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate
Brand Name:
Vulcanchem
CAS No.:
124391-91-9
VCID:
VC20833564
InChI:
InChI=1S/C20H20N2O6.Na/c1-3-17(23)21-14-9-10-15(20(27)28-4-2)16(11-14)22-18(24)12-5-7-13(8-6-12)19(25)26;/h5-11H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1
SMILES:
CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+]
Molecular Formula:
C20H19N2NaO6
Molecular Weight:
406.4 g/mol
Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate
CAS No.: 124391-91-9
Cat. No.: VC20833564
Molecular Formula: C20H19N2NaO6
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124391-91-9 |
|---|---|
| Molecular Formula | C20H19N2NaO6 |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | sodium;4-[[2-ethoxycarbonyl-5-(propanoylamino)phenyl]carbamoyl]benzoate |
| Standard InChI | InChI=1S/C20H20N2O6.Na/c1-3-17(23)21-14-9-10-15(20(27)28-4-2)16(11-14)22-18(24)12-5-7-13(8-6-12)19(25)26;/h5-11H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1 |
| Standard InChI Key | IHDNHCGUVSXZNF-UHFFFAOYSA-M |
| Isomeric SMILES | CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |
| SMILES | CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |
| Canonical SMILES | CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator